
sodium;2-(1-carboxyethyl)tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-(1-carboxyethyl)tetradecanoate is a chemical compound that belongs to the class of sodium alkyl carboxylates. These compounds are known for their surfactant properties, which make them useful in various industrial and commercial applications. This compound is particularly notable for its ability to reduce surface tension in aqueous solutions, making it an effective agent in detergents and cleaning products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(1-carboxyethyl)tetradecanoate typically involves the carboxylation of tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete carboxylation.
Catalysts: Catalysts such as sodium methoxide may be used to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically involves:
Feedstock Preparation: Tetradecanoic acid is purified and mixed with sodium hydroxide.
Reaction: The mixture is heated in a continuous flow reactor.
Purification: The product is purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-(1-carboxyethyl)tetradecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like calcium chloride or magnesium sulfate can be used for cation exchange.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Alcohol derivatives of tetradecanoic acid.
Substitution: Various metal carboxylates depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Sodium;2-(1-carboxyethyl)tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Wirkmechanismus
The mechanism of action of sodium;2-(1-carboxyethyl)tetradecanoate primarily involves its surfactant properties. The compound reduces surface tension by orienting its hydrophobic tail away from the aqueous environment and its hydrophilic head towards it. This orientation disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. The molecular targets include the lipid bilayers of cell membranes, where it can enhance permeability and facilitate the transport of molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecanoate (S12C): Another sodium alkyl carboxylate with similar surfactant properties but a shorter carbon chain.
Sodium tetradecanoate (S14C): Similar in structure but lacks the carboxyethyl group, resulting in different solubility and reactivity properties
Uniqueness
Sodium;2-(1-carboxyethyl)tetradecanoate is unique due to its carboxyethyl group, which enhances its solubility in water and provides additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
6155-44-8 |
|---|---|
Molekularformel |
C17H31NaO4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
sodium;2-(1-carboxyethyl)tetradecanoate |
InChI |
InChI=1S/C17H32O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19;/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
JMEOUAZONQUSFA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



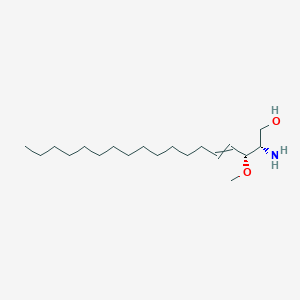
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)


![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

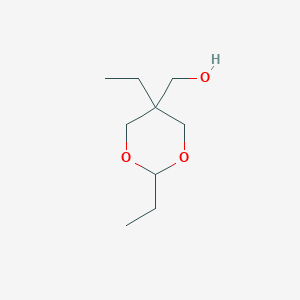
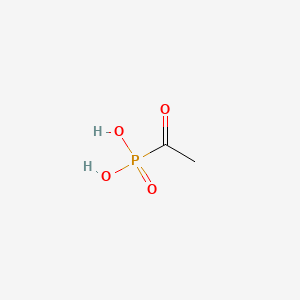
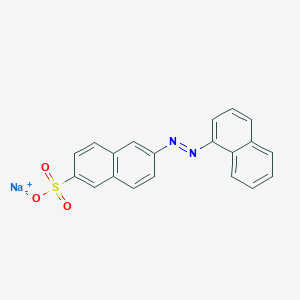
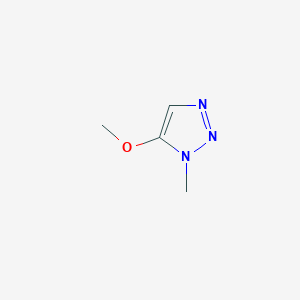
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
